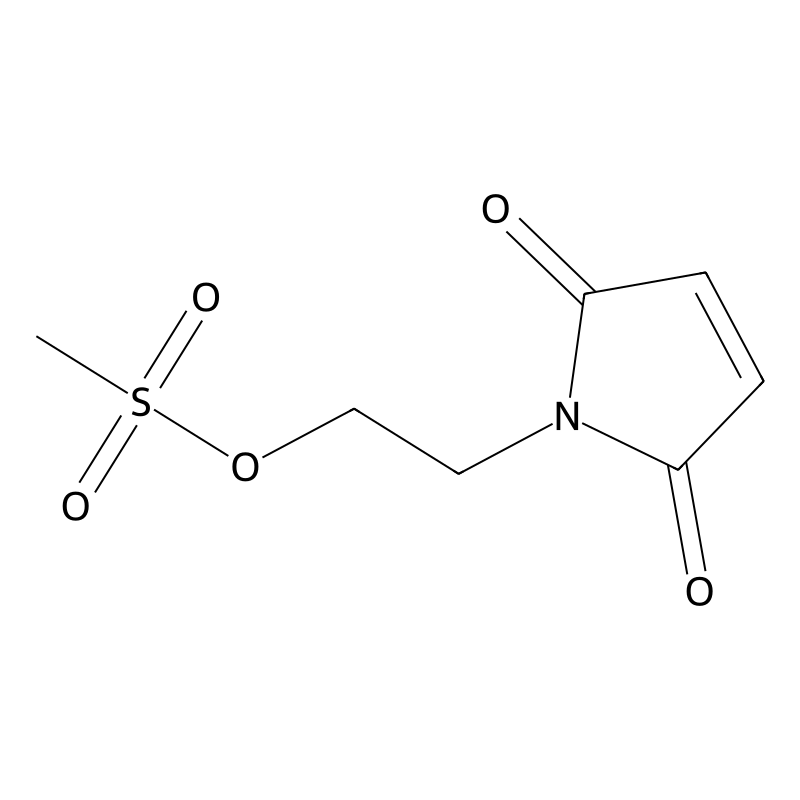

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is an organic compound characterized by the molecular formula and a molecular weight of approximately 219.22 g/mol. This compound is a derivative of pyrrole, featuring a five-membered aromatic heterocycle with a methanesulfonate ester and a maleimide group. Its structure allows for significant reactivity, particularly with thiol groups in various biochemical contexts . The compound is recognized for its role in forming covalent bonds, which are crucial in bio

The biological activity of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism through its interactions with cellular proteins. By modifying proteins involved in these pathways, the compound can lead to altered cellular responses and changes in gene expression patterns. This makes it a valuable tool for studying cellular processes and developing therapeutic strategies .

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate typically involves the following steps:

- Starting Materials: The synthesis begins with maleimide and an appropriate alkylating agent.

- Reaction Conditions: A common method involves reacting maleimide with ethylene glycol in the presence of methanesulfonyl chloride under anhydrous conditions.

- Catalysis: A base such as triethylamine is often used to neutralize the hydrochloric acid produced during the reaction.

- Purification: The product is purified through standard techniques such as recrystallization or chromatography.

On an industrial scale, continuous flow processes may be employed to enhance yield and consistency .

The compound has several notable applications:

- Organic Synthesis: It serves as a versatile intermediate in synthesizing complex organic molecules, particularly heterocyclic compounds.

- Medicinal Chemistry: Used as a building block for pharmaceuticals targeting specific enzymes or receptors.

- Bioconjugation: Its ability to react with thiol groups makes it useful for labeling proteins and other biomolecules.

- Polymer Chemistry: Employed in modifying polymers to introduce functional groups that enhance material properties .

Interaction studies involving 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate focus on its reactivity with thiols and other nucleophiles. The specificity of the maleimide group allows researchers to explore various applications in protein labeling and drug development. Studies have indicated that this compound can effectively modify cysteine residues in proteins, leading to significant changes in protein function and activity .

Several compounds share structural similarities with 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate:

Uniqueness

The uniqueness of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate lies in its dual functionality—combining the properties of both a maleimide and a methanesulfonate group—allowing it to participate in diverse

Molecular Structure and Nomenclature

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate represents a complex heterocyclic compound characterized by the presence of both a maleimide (pyrroledione) moiety and a methanesulfonate ester functional group [1] [2]. The compound is systematically named as 1-[2-[(methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione according to International Union of Pure and Applied Chemistry nomenclature conventions [3]. Alternative nomenclature includes 2-maleinimidoethyl mesylate, reflecting the presence of the maleimide core structure [2] [3].

The molecular structure consists of a five-membered pyrroledione ring system attached via an ethylene linker to a methanesulfonate ester group [1] . The pyrroledione ring features two carbonyl groups at positions 2 and 5, creating a conjugated system that contributes to the compound's chemical reactivity [5]. The methanesulfonate ester serves as an excellent leaving group, making the compound particularly reactive toward nucleophilic substitution reactions .

The Chemical Abstracts Service registry number for this compound is 155863-36-8, providing a unique identifier for regulatory and research purposes [1] [2] [3]. The compound belongs to the broader category of heterocyclic sulfonates, specifically classified as an organic sulfonate due to the presence of the methanesulfonate functional group [7].

Physical and Chemical Properties

Molecular Weight and Formula

The molecular formula of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is C₇H₉NO₅S with a molecular weight of 219.22 grams per mole [1] [2] [8]. The compound's molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation: O=C1C=CC(=O)N1CCOS(=O)(=O)C [3]. The International Chemical Identifier key is PMKKIDFHWBBGDA-UHFFFAOYSA-N, providing a standardized representation for computational chemistry applications [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉NO₅S | [1] [2] |

| Molecular Weight | 219.22 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 155863-36-8 | [1] [3] |

| International Chemical Identifier | InChI=1S/C7H9NO5S/c1-14(11,12)13-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3 | [3] |

Solubility Profile

The solubility characteristics of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate are influenced by both the polar methanesulfonate group and the hydrophobic maleimide ring system . The methanesulfonate ester enhances solubility in polar solvents and facilitates nucleophilic substitution reactions due to its electron-withdrawing properties [9]. Compounds containing similar maleimide structures typically demonstrate solubility in polar aprotic solvents such as dimethylformamide and acetonitrile [5].

The predicted density of the compound is 1.485±0.06 grams per cubic centimeter, indicating a relatively dense organic structure [8]. The presence of the sulfonate group contributes to increased polarity compared to simple maleimide derivatives, potentially enhancing water solubility under appropriate conditions [9].

Stability Characteristics

The stability profile of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is characterized by the inherent stability of the maleimide ring system combined with the labile nature of the methanesulfonate ester [10] [5]. The compound demonstrates stability under recommended storage temperatures and pressures according to safety data sheet specifications [10]. However, the methanesulfonate ester group serves as an excellent leaving group, making the compound reactive toward nucleophiles [9].

The predicted boiling point of 437.6±28.0 degrees Celsius suggests thermal stability up to relatively high temperatures [8]. The compound should be stored away from strong oxidizing agents to prevent potential hazardous decomposition reactions [10]. Under normal storage conditions, the compound remains chemically stable, though prolonged exposure to moisture may lead to gradual hydrolysis of the methanesulfonate ester [10] [9].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate through analysis of both proton and carbon-13 nuclear environments [11] [12]. The maleimide ring system exhibits characteristic proton resonances for the olefinic protons, which typically appear as a singlet in the 6.8-7.0 parts per million region due to the symmetrical nature of the ring [13] [14]. The ethylene linker connecting the maleimide ring to the methanesulfonate group produces distinct multiplets corresponding to the nitrogen-adjacent methylene protons and the oxygen-adjacent methylene protons [15] [12].

In proton nuclear magnetic resonance spectra, the methanesulfonate methyl group appears as a sharp singlet, typically around 3.0-3.2 parts per million [15] [16]. The chemical shift of this methyl group is characteristic of methanesulfonate esters and provides a diagnostic peak for structural confirmation [16] [9]. Coupling patterns in the ethylene bridge region reveal the connectivity between the maleimide nitrogen and the methanesulfonate oxygen through characteristic multipicity and integration ratios [15] [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the maleimide ring at approximately 170-175 parts per million, consistent with conjugated imide systems [17] [18]. The olefinic carbons appear in the 130-140 parts per million region, while the aliphatic carbons of the ethylene linker and methanesulfonate methyl group appear in their expected upfield positions [17] [18]. The symmetrical nature of the maleimide ring results in equivalent carbon environments, simplifying spectral interpretation [18].

Mass Spectrometry

Mass spectrometric analysis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate reveals characteristic fragmentation patterns that provide structural information and confirmation of molecular identity [13] [19]. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the intact molecular weight [1] [2]. Electron impact ionization typically produces a base peak through loss of the methanesulfonate group, resulting in formation of the maleimide-ethyl cation [13] [19].

Characteristic fragmentation includes loss of the methylsulfonyl radical (molecular weight 79) to produce an ion at mass-to-charge ratio 140 [20] [13]. Additional fragmentation may involve ring opening of the maleimide system or elimination of small neutral molecules such as carbon monoxide [13] [19]. The pyrrolidine ring system in related compounds demonstrates specific fragmentation patterns that can be used for structural elucidation [19] [21].

Tandem mass spectrometry techniques provide enhanced structural information through controlled fragmentation of selected precursor ions [22] [19]. The characteristic loss patterns observed in mass spectrometry serve as diagnostic tools for compound identification and purity assessment [13] [21]. High-resolution mass spectrometry enables accurate mass determination and molecular formula confirmation [22] [19].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes that provide detailed structural information for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate [23] [5]. The maleimide carbonyl groups exhibit strong absorption bands in the 1700-1750 wavenumber region, with typical values around 1713 wavenumbers for the symmetric and antisymmetric carbonyl stretching modes [23] [5]. These carbonyl stretches are diagnostic for the maleimide functional group and appear at slightly lower frequencies than simple ketones due to conjugation effects [5] [24].

The methanesulfonate ester displays characteristic sulfur-oxygen stretching vibrations in the 1350-1150 wavenumber region [23] [24]. Specifically, the sulfur-oxygen double bond stretches appear as strong bands around 1350 and 1170 wavenumbers, while the sulfur-oxygen single bond stretch occurs near 1000 wavenumbers [23] [9]. These bands are diagnostic for methanesulfonate esters and provide confirmation of the ester functional group [9] [24].

Carbon-hydrogen stretching vibrations appear in the 2800-3100 wavenumber region, with aromatic carbon-hydrogen stretches from the maleimide ring occurring at higher frequencies than the aliphatic carbon-hydrogen stretches from the ethylene linker and methyl group [23] [5]. The characteristic pattern of peaks in different regions provides a fingerprint for compound identification and structural confirmation [5] [24].

Conformational Analysis and Molecular Modeling

Conformational analysis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate reveals the preferred three-dimensional arrangements and energy landscapes accessible to this molecule [25] [26]. The maleimide ring system adopts a planar conformation due to the conjugated double bond system and aromatic character of the five-membered ring [5] [26]. This planarity is maintained by the delocalization of electron density across the ring system and the constraint imposed by the double bonds [5] [26].

The ethylene linker connecting the maleimide ring to the methanesulfonate group exhibits conformational flexibility, allowing rotation around the carbon-carbon and carbon-nitrogen single bonds [25] [26]. Molecular modeling studies suggest that gauche and anti conformations of the ethylene bridge are accessible, with relative energies depending on steric interactions and electrostatic effects [25] [26]. The preferred conformation may be influenced by intramolecular interactions between the electron-rich maleimide system and the electron-deficient sulfonate group [7] [26].

Computational studies using density functional theory methods provide insights into the electronic structure and molecular geometry of the compound [26]. The highest occupied molecular orbital is typically localized on the maleimide ring system, while the lowest unoccupied molecular orbital involves the sulfonate group [7] [26]. These orbital characteristics influence the compound's reactivity patterns and provide guidance for predicting chemical behavior [26].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant